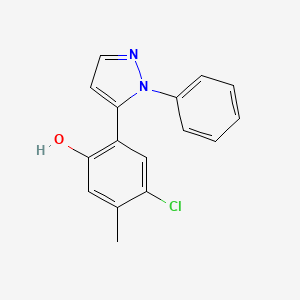
4-甲氧基-2-甲基-2-丁硫醇
描述
4-Methoxy-2-methyl-2-butanethiol is a sulfur-containing aroma compound belonging to the class of volatile thiols . It is capable of imparting a characteristic black-currant-like odor in olive oils . The molecular formula is C6H14OS and the molecular weight is 134.240 .
Molecular Structure Analysis
The IUPAC Standard InChI for 4-Methoxy-2-methyl-2-butanethiol is InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .科学研究应用
分析化学:参考标准
在分析化学中,4-甲氧基-2-甲基-2-丁硫醇用作分析参考标准 。它被用于基于色谱的技术,用于测定各种样品中的分析物。其一致的质量和定义的特性使其成为确保分析结果准确性和可靠性的理想标准。
化妆品:香料成分
该化合物在化妆品行业中用作香料成分 。其强劲而独特的香味用于香水、乳液和其他个人护理产品。创造持久而迷人的香味的能力使其成为配制高品质化妆品产品的宝贵成分。
橄榄油质量评估
4-甲氧基-2-甲基-2-丁硫醇: 在评估橄榄油的质量方面起着重要作用 。橄榄油中该化合物的存在和浓度可以表明产品的鲜度和质量,因为它有助于整体的香气特征。该应用对于寻求优质油的橄榄油生产商和消费者至关重要。
咖啡行业:香气分析
在咖啡行业中,该化合物用于烘焙咖啡的香气分析 。它有助于识别咖啡香气的细微差别,并有助于咖啡质量的感官评价。通过了解存在的香气化合物,咖啡生产商可以更好地控制烘焙过程,以达到所需的香气特征。
脂类研究:模型系统研究
4-甲氧基-2-甲基-2-丁硫醇: 用于脂类模型系统研究,特别是在三油精中 。研究人员利用该化合物来研究脂类在各种条件下的相互作用和转化。这些研究对于理解脂类的行为至关重要,这对食品科学、营养和健康具有影响。
安全和危害
作用机制
Target of Action
4-Methoxy-2-methyl-2-butanethiol, also known as 4-Methoxy-2-methylbutane-2-thiol, is a sulfur-containing aroma compound . It belongs to the class of volatile thiols . The primary target of this compound is the olfactory receptors in the nose, where it imparts a characteristic black-currant like odor .
Result of Action
The primary result of the action of 4-Methoxy-2-methyl-2-butanethiol is the perception of a black-currant like odor . This can contribute to the overall sensory experience of a food or beverage, and may have implications for flavor and product development.
属性
IUPAC Name |
4-methoxy-2-methylbutane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,8)4-5-7-3/h8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHGKKGBUDMTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052634 | |
| Record name | 4-Methoxy-2-methylbutane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
159.00 to 160.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in ethanol | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/497/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94087-83-9 | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94087-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanethiol, 4-methoxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-2-methylbutane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2-methylbutane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-2-METHYL-2-BUTANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72J2YFL9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxy-2-methyl-2-butanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the aroma profile of 4-methoxy-2-methyl-2-butanethiol?
A1: 4-Methoxy-2-methyl-2-butanethiol possesses a powerful and distinctive aroma often described as "catty," "meaty," or reminiscent of blackcurrants. [, , , ] This compound significantly contributes to the overall aroma profile of blackcurrant berries, [] Japanese green tea, [] and certain virgin olive oils. [, ]
Q2: In which plants can 4-methoxy-2-methyl-2-butanethiol be found?
A2: This compound has been identified in various plants, including:
- Blackcurrant (Ribes nigrum L.) berries: It was first discovered in blackcurrant buds and later confirmed in the fruits themselves. [, ]
- Japanese green tea (Sen-cha): Identified as one of the most important odorants contributing to the tea's aroma. []
- Virgin olive oils: Found in varying concentrations depending on the oil's origin, contributing to a "black currant-like" aroma. [, , ]
- Clary sage (Salvia sclarea L.): Identified alongside related thiol compounds in the plant's volatile profile. []
Q3: How does the concentration of 4-methoxy-2-methyl-2-butanethiol vary in blackcurrant?
A3: The concentration of this thiol can vary significantly between blackcurrant cultivars. For instance, the "Andega" cultivar exhibited considerably higher levels compared to other cultivars studied. [] Furthermore, the extraction method and post-harvest handling significantly impact the thiol levels in blackcurrant extracts. []
Q4: How do factors like harvesting and storage affect 4-methoxy-2-methyl-2-butanethiol levels in blackcurrant?
A4: Research shows that mechanical harvesting can lead to lower thiol concentrations compared to hand-cutting blackcurrant buds. [] Additionally, post-harvest storage, particularly freezing, can significantly deplete the thiol content in the buds. [] This highlights the importance of careful harvesting and storage practices to preserve this aroma compound.
Q5: Are there any synthetic routes to produce 4-methoxy-2-methyl-2-butanethiol?
A5: Researchers have developed a novel synthetic method to produce 4-methoxy-2-methyl-2-butanethiol. This method utilizes methyl-3-methoxypropionate to create a butanol intermediate, which then undergoes thiolation using Lawesson's reagent. []
Q6: Is there a naturally occurring precursor to 4-methoxy-2-methyl-2-butanethiol in blackcurrant?
A6: Research suggests the presence of a non-volatile cysteine thiol conjugate in blackcurrant, believed to be the precursor to volatile thiols like 4-methoxy-2-methyl-2-butanethiol. [] This finding could be crucial for understanding the biosynthesis of this aroma compound in plants.
Q7: What analytical techniques are used to study 4-methoxy-2-methyl-2-butanethiol?
A7: Several analytical techniques are employed to study this compound:
- Gas chromatography-mass spectrometry (GC-MS): Used for identification and quantification. [, , ]
- Aroma extract dilution analysis (AEDA): Coupled with GC-olfactometry, it helps determine the odor potency and contribution of the compound to the overall aroma profile. [, , ]
- Stable-isotope dilution assays (SIDA): Used for accurate quantification of the compound in complex matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















